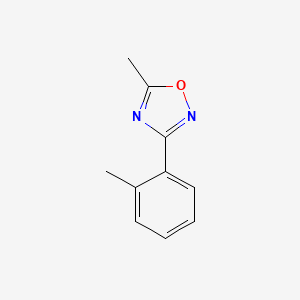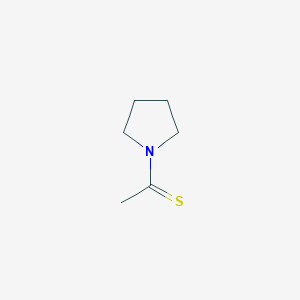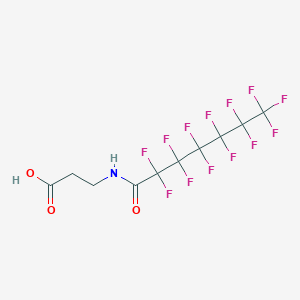
N-(Perfluoroheptanoyl)-3-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Perfluoroheptanoyl)-3-aminopropanoic acid is a synthetic compound characterized by the presence of a perfluorinated heptanoic acid moiety attached to a 3-aminopropanoic acid backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Perfluoroheptanoyl)-3-aminopropanoic acid typically involves the reaction of perfluoroheptanoic acid with 3-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Perfluoroheptanoyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoroheptanoic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Perfluoroheptanoyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including coatings and surfactants, due to its hydrophobic and oleophobic characteristics.
Wirkmechanismus
The mechanism of action of N-(Perfluoroheptanoyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The perfluorinated moiety imparts unique properties that can influence the compound’s behavior in biological systems. For example, it may interact with lipid membranes, altering their structure and function. Additionally, the compound’s ability to resist degradation makes it a stable candidate for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoroheptanoic acid: Shares the perfluorinated heptanoic acid moiety but lacks the 3-aminopropanoic acid backbone.
Perfluorooctanoic acid: Similar in structure but with an additional carbon atom in the perfluorinated chain.
Perfluoropentanoic acid: Shorter perfluorinated chain compared to N-(Perfluoroheptanoyl)-3-aminopropanoic acid.
Uniqueness
This compound is unique due to the combination of its perfluorinated heptanoic acid moiety and the 3-aminopropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
160845-44-3 |
|---|---|
Molekularformel |
C10H6F13NO3 |
Molekulargewicht |
435.14 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoylamino)propanoic acid |
InChI |
InChI=1S/C10H6F13NO3/c11-5(12,4(27)24-2-1-3(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-2H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
WRCYUMJBOHRCEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



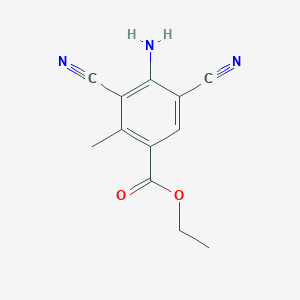
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)

![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
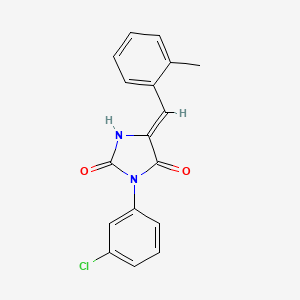
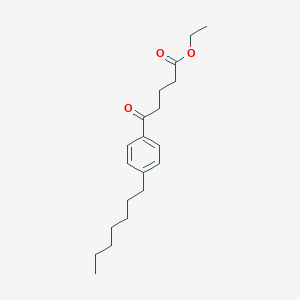
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
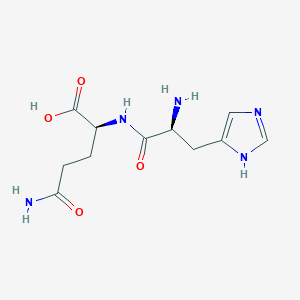
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
